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Compound of Interest

1-methyl-4-nitro-3-propyl-1H-
Compound Name:
pyrazole-5-carboxamide

Cat. No.: B131911

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experiments involving pyrazole carboxamides is a critical factor in
advancing drug discovery and development. This guide provides a comparative overview of
experimental data, detailed protocols, and key signaling pathways associated with this
important class of compounds, aiming to enhance reproducibility for researchers in the field.
Pyrazole carboxamides are versatile scaffolds known for a wide range of biological activities,
including anticancer, anti-inflammatory, analgesic, and antifungal properties.[1][2][3]

Comparative Efficacy of Pyrazole Carboxamide
Derivatives

The biological activity of pyrazole carboxamide derivatives can vary significantly based on their
substitution patterns. The following tables summarize the reported efficacy of various
derivatives against different biological targets, providing a basis for comparison and selection of
compounds for further investigation.
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Target/Cell o
Compound ID Li Activity Type Value Reference
ine
Anticancer
Activity
MIAPaCa-2,
Compound 105 GI50 0.13-0.7 uM [1]
MCF-7, HeLa
Compound 38 HCT116, HepG2  Inhibition Good [1]
o Significant at 10
Compound 39 A549 Inhibition M [1]
H
Pym-5 DNA Binding K( 5) 1.06 x 1075 M-1 [1]4]
m- m- .06 x -
Y Affinity (K) by
Compound 8t FLT3 IC50 0.089 nM [5]
Compound 8t CDK2/4 IC50 0.719/0.770 nM [5]
FN-1501 FLT3 IC50 2.33nM [5]
FN-1501 CDK2/4 IC50 1.02/0.39 nM [5]
Analgesic Activity
cAMP Inhibition
Compound 17a ) EC50 87.1 nM [6]
(Gi pathway)
Antifungal
Activity (as
SDHIs)
Compound 8e R. solani EC50 0.012 pg/mL [7]
Compound 8e S. sclerotiorum EC50 0.123 pg/mL [7]
Boscalid R. solani EC50 0.464 pg/mL [7]
Boscalid S. sclerotiorum EC50 0.159 pg/mL [7]
Fluxapyroxad R. solani EC50 0.036 pg/mL [7]
Fluxapyroxad S. sclerotiorum EC50 0.104 pg/mL [7]
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Compound 9c¢-7 R. solani IC50 0.013 pg/mL [8]
Compound 9c¢-7 R. cerealis IC50 1.608 pg/mL [8]
Compound 9c-7 S. sclerotiorum IC50 1.874 pg/mL [8]
Compound 11lea  R. cerealis EC50 0.93 pg/mL 9]
Thifluzamide R. cerealis EC50 23.09 pg/mL 9]
Carbonic

Anhydrase

Inhibition

Compounds 6a-i hCA I Ki 0.063-3.368 uM [10]
Compounds 6a-i hCAIlI Ki 0.007-4.235 uyM [10]

Experimental Protocols

Reproducibility is contingent on detailed and accurate experimental protocols. Below are
methodologies for the synthesis and biological evaluation of pyrazole carboxamides, compiled
from various studies.

General Synthesis of 1H-Pyrazole-5-carboxamide
Derivatives

A common and flexible approach to synthesizing 1H-pyrazole-5-carboxamide derivatives
involves the initial construction of a pyrazole ring with a carboxylic acid or ester at the C5
position, followed by amidation.[11]

Step 1: Synthesis of Pyrazole-5-carboxylate Ester

o Reaction Setup: Combine the starting materials for the Knorr pyrazole synthesis (a -
ketoester and a hydrazine derivative).

o Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as
ethanol.

o Workup and Purification:
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o Reduce the solvent volume using a rotary evaporator.

o If a precipitate forms upon cooling, collect it by filtration, wash with cold ethanol, and dry
under vacuum.

o If no precipitate forms, perform an aqueous workup by diluting with ethyl acetate and
washing with water and brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate.

o Purify the crude product by flash column chromatography on silica gel or recrystallization.
[11]

Step 2: Hydrolysis to Pyrazole-5-carboxylic Acid

Reaction: Dissolve the pyrazole-5-carboxylate ester in a mixture of THF and water (e.g., 3:1
ratio).

e Reagent: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).

» Monitoring: Monitor the reaction progress by TLC until the starting material is consumed
(typically 4-12 hours).

o Workup:

o Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCI, which should
cause the carboxylic acid to precipitate.

o Stir in the ice bath for an additional 30 minutes.
o Collect the solid product by vacuum filtration and wash thoroughly with cold water.
o Dry the product under high vacuum.[11]

Step 3: Amide Coupling to form 1H-Pyrazole-5-carboxamide

« Activation: Dissolve the pyrazole-5-carboxylic acid in a suitable solvent like DCM or DMF.
Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA or triethylamine).
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e Amine Addition: Add the desired amine (1.0 - 1.2 equivalents).
o Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
o Workup and Purification:

o Quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO3).

o Extract the aqueous layer with DCM.

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate.

o Purify the final product by flash column chromatography on silica gel or recrystallization.
[11]

Biological Assays
In Vitro Anticancer Activity Assay (Cell Viability)
e Cell Lines: A549, HCT116, HelLa, HepG2, MCF-7, MIAPaCa-2.[1]
o Method: The cytotoxicity of compounds is often assessed using the MTT assay.
» Procedure:
o Seed cells in 96-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of the pyrazole carboxamide derivatives for a
specified period (e.g., 48 or 72 hours).

o Add MTT solution to each well and incubate to allow the formation of formazan crystals.
o Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the cell viability and determine the GI50 or IC50 values.
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DNA-Binding Interaction Analysis

o Methods: Electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity
measurements can be employed to investigate the interaction of pyrazole carboxamides with
DNA.[4][12]

» DNA Cleavage Assay: The ability of the compounds to induce DNA damage can be
assessed by monitoring the conversion of supercoiled plasmid DNA (e.g., pBR322) to its
nicked or linear form using agarose gel electrophoresis.[4]

Fungicidal Activity Assay
e Fungal Strains:Rhizoctonia solani, Sclerotinia sclerotiorum, Rhizoctonia cerealis.[7][8][9]

e Method: In vitro antifungal activity can be determined by the mycelial growth inhibition
method.

e Procedure:

o Incorporate various concentrations of the test compounds into a suitable growth medium
(e.g., potato dextrose agar).

o Inoculate the center of each plate with a mycelial plug of the test fungus.

o Incubate the plates at an appropriate temperature until the mycelial growth in the control
plate reaches the edge.

o Measure the diameter of the mycelial colony in each plate.
o Calculate the percentage of inhibition and determine the EC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in pyrazole carboxamide
research is crucial for understanding their mechanism of action and for designing reproducible
experiments.
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General Synthetic Workflow for Pyrazole Carboxamides
Starting Materials
(e.g., B-ketoester, hydrazine)
(Knorr Pyrazole Synthesis)
(Pyrazole-S-carboxylate Este)

Hydrolysis

(Pyrazole-S-carboxylic Acid)

Amide Coupling
(with desired amine)

1H-Pyrazole-5-carboxamide Derivative

Click to download full resolution via product page

Caption: General synthetic workflow for 1H-pyrazole-5-carboxamide derivatives.
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Potential Anticancer Mechanisms of Pyrazole Carboxamides
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Caption: Potential anticancer mechanisms of pyrazole carboxamides.
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Gi-Biased MOR Agonism by Pyrazole Carboxamides
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Caption: Gi-biased MOR agonism by pyrazole carboxamides for analgesia.
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Mechanism of SDHI Fungicides
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Caption: Mechanism of action for pyrazole carboxamide-based SDHI fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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